molecular formula C17H27NO6 B4040046 N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4040046
M. Wt: 341.4 g/mol
InChI Key: MAHMTHOKGBWXAO-UHFFFAOYSA-N
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Description

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid salt This compound is notable for its unique structure, which includes a phenoxy group, an ethoxy group, and a butanamine moiety

Scientific Research Applications

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol.

    Ethoxylation: The 2-(4-methylphenoxy)ethanol is then reacted with another equivalent of ethylene oxide to produce 2-[2-(4-methylphenoxy)ethoxy]ethanol.

    Amination: The 2-[2-(4-methylphenoxy)ethoxy]ethanol undergoes a reaction with butan-2-amine under basic conditions to yield N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine.

    Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ethers and amines.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]butan-2-amine: Similar structure but with a methoxy group instead of a methyl group.

    N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-2-amine: Contains a chloro group instead of a methyl group.

    N-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]butan-2-amine: Features a nitro group in place of the methyl group.

Uniqueness

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methylphenoxy group, in particular, influences its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-4-14(3)16-9-10-17-11-12-18-15-7-5-13(2)6-8-15;3-1(4)2(5)6/h5-8,14,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHMTHOKGBWXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=C(C=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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Reactant of Route 6
N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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